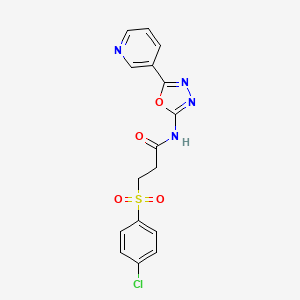
3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H13ClN4O4S and its molecular weight is 392.81. The purity is usually 95%.
The exact mass of the compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alzheimer's Disease Treatment Candidates
Research into compounds structurally related to "3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide" has shown potential in developing new drug candidates for Alzheimer’s disease. A study by Rehman et al. (2018) synthesized N-substituted derivatives of a similar compound to evaluate as new drug candidates for Alzheimer’s. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme target for Alzheimer's disease treatment (Rehman et al., 2018).
Anticancer Activity
Compounds with the 1,3,4-oxadiazole core have been synthesized and evaluated for their anticancer activity. For instance, Redda and Gangapuram (2007) focused on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, exploring their anticancer activities. These studies highlight the compound's potential utility in developing novel anticancer agents, showcasing the broader applications of sulfonamide and oxadiazole derivatives in therapeutic development (Redda & Gangapuram, 2007).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of similar sulfonamide derivatives have been a significant area of research. Muralikrishna et al. (2012) prepared a new class of sulfone-linked bis heterocycles and tested them for antimicrobial activity and cytotoxicity. These compounds showed considerable antibacterial and antifungal activities, suggesting their potential as pharmaceutical agents against microbial infections (Muralikrishna et al., 2012).
Enzyme Inhibition for Neurodegenerative Diseases
Further extending the application towards neurodegenerative diseases, Pflégr et al. (2022) designed 5-Aryl-1,3,4-oxadiazoles with potential inhibition of acetyl- and butyrylcholinesterase enzymes. These enzymes are targets for treating conditions like dementias and myasthenia gravis, illustrating the compound's role in developing treatments for neurodegenerative disorders (Pflégr et al., 2022).
Material Science Applications
Besides medicinal chemistry, compounds with similar structures have been explored in material science for their potential in creating new materials. For example, Wang and Wu (2003) synthesized thermally stable aromatic poly(imide amide benzimidazole) copolymers using a monomer related to "3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide." These copolymers exhibited amorphous characteristics and high thermal stability, indicating their usefulness in high-performance material applications (Wang & Wu, 2003).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4S/c17-12-3-5-13(6-4-12)26(23,24)9-7-14(22)19-16-21-20-15(25-16)11-2-1-8-18-10-11/h1-6,8,10H,7,9H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASRYHGISOBWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2379630.png)
![2-[(1-Methylcyclopropyl)methyl-(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379631.png)
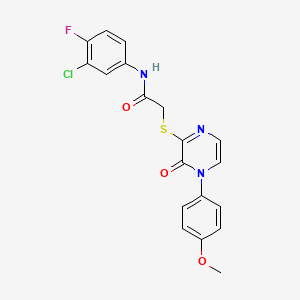
![4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2379634.png)
![4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2379635.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2379636.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2379639.png)
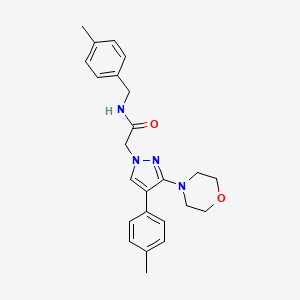
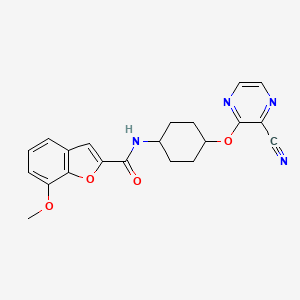
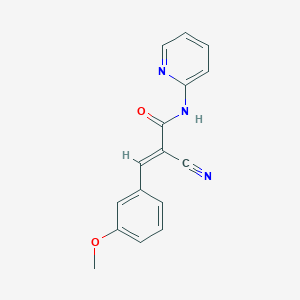
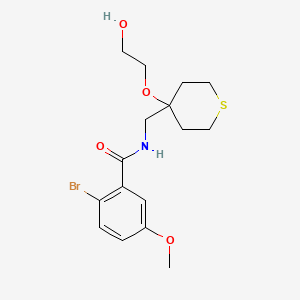
![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2379651.png)